molecular formula C9H8FN3 B2863100 1-(4-fluorophenyl)-1H-pyrazol-4-amine CAS No. 1156602-69-5

1-(4-fluorophenyl)-1H-pyrazol-4-amine

Cat. No. B2863100
CAS RN: 1156602-69-5
M. Wt: 177.182
InChI Key: UBKWWOPAKRZWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research as a tool compound to study various biological processes. The compound has a unique structure that makes it an attractive candidate for many research applications.

Scientific Research Applications

Antimicrobial Activity

Fluorinated pyrazoles, including derivatives of 1-(4-fluorophenyl)-1H-pyrazol-4-amine, have been studied for their antimicrobial properties . These compounds can be synthesized through various reactions and have shown effectiveness against a range of microbial pathogens .

Anti-Tuberculosis Agents

Research has indicated that certain pyrazole derivatives exhibit anti-tuberculosis activity . This makes them valuable candidates for the development of new treatments against tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrazole compounds make them interesting for the development of new pain relief medications . Their ability to modulate inflammatory responses is particularly significant in chronic diseases .

Antioxidant Effects

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating these effects. Pyrazole derivatives have shown antioxidant capabilities , which could be harnessed in therapeutic applications .

Anti-Tumor and Cytotoxicity

Pyrazoles have been explored for their anti-tumor properties , with some derivatives showing cytotoxicity against cancer cell lines. This research is pivotal for developing new oncological therapies .

COX-2 Inhibition and Anti-Breast Cancer Activity

Some pyrazole derivatives, such as celecoxib, are known for their COX-2 inhibitory activity, which is beneficial in treating pain and inflammation. Additionally, molecular docking studies have shown that fluorinated pyrazoles can bind to the human estrogen alpha receptor (ERα), suggesting potential applications in anti-breast cancer therapies .

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, cell differentiation, cell growth, and death .

Mode of Action

It is likely that the compound interacts with the active site of the kinase, potentially inhibiting its activity . This inhibition could lead to changes in the cellular responses controlled by MAPK14, such as inflammation and cell growth .

Biochemical Pathways

The biochemical pathways affected by 1-(4-fluorophenyl)-1H-pyrazol-4-amine are not fully elucidated. Given its target, it is plausible that the compound impacts pathways involving MAPK14. These pathways include the MAPK signaling pathway, which regulates a variety of cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance, and route of elimination are all factors that would influence its pharmacokinetics .

Result of Action

Given its target, it is likely that the compound could influence cellular processes controlled by MAPK14, potentially leading to changes in inflammation, cell growth, and other cellular responses .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKWWOPAKRZWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156602-69-5
Record name 1-(4-fluorophenyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-4-nitropyrazole (0.820 g, 3.96 mmol) and 10% Pd/C (0.133 g, 50% wet by wt) in EtOH (50 mL) was fitted onto a Parr apparatus and agitated under H2 at 40 psi for 40 min. The reaction mixture was then filtered through filter paper. The filtrate was collected and concentrated in vacuo to give 1-(4-fluorophenyl)pyrazol-4-amine as an oil (0.675 g, 96%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.133 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.